5-Bromo-2,3-dihydrobenzofuran
Overview
Description
5-Bromo-2,3-dihydrobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a bromine atom attached to the benzofuran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 5-Bromo-2,3-dihydrobenzofuran has been explored in several studies. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds has been achieved starting from commercially available anhydrides, with a key step involving debrominative decarboxylation or bromodecarboxylation reactions . Another approach for synthesizing 3-substituted 2,3-dihydrobenzofurans involves the generation of ortho-quinone methide intermediates in situ, followed by Michael addition and intramolecular cyclization . Additionally, 2-bromomethyl-2,3-dihydrobenzofurans have been obtained from 2-allylphenols using a catalytic system that delivers acetyl hypobromite as the active brominating agent .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydrobenzofuran derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and physical properties of the molecule. The introduction of a quaternary center into the 2,3-dihydrobenzofuran core has been shown to block key sites of metabolism and improve solubility, which is crucial for the development of potent and selective inhibitors in drug discovery .
Chemical Reactions Analysis
The reactivity of 5-Bromo-2,3-dihydrobenzofuran derivatives allows for further chemical transformations. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized through regioselective bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, bromination reactions have been explored with cation radicals derived from benzofuran derivatives, leading to various halogenated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,3-dihydrobenzofuran derivatives are influenced by the bromine substituent. These properties are important for the compound's potential applications and biological activities. For instance, the study of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone revealed its impact on the levels of vitamins and malondialdehyde in rats, suggesting that the compound induces stress and increases free radical production .
Scientific Research Applications
Medicinal Chemistry Applications
Development of Hallucinogenic Phenethylamines : Research explored the activity of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. These compounds showed comparable activity to their counterparts, suggesting the potential for the development of new psychoactive substances (Nichols et al., 1991).
Bromo and Extra-Terminal Domain (BET) Inhibitors : A study developed a series of 2,3-dihydrobenzofurans as potent BET inhibitors, which are significant in cancer research and therapy. These compounds exhibited high potency and selectivity, highlighting their potential in drug development (Lucas et al., 2021).
Organic Synthesis and Chemical Research
Novel Synthesis Methods : A novel method for synthesizing 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented. This method is valuable for drug discovery applications (Shaikh & Varvounis, 2014).
C-H Insertion Process : Research conducted on asymmetric synthesis of neolignans involved constructing a cis-2-aryl-2,3-dihydrobenzofuran ring system. This process is significant in the synthesis of complex natural products (Natori et al., 2009).
Palladium-Catalyzed Asymmetric Reaction : A study showcased a highly enantioselective Pd-catalyzed reaction involving o-bromophenols and 1,3-dienes to produce chiral 2,3-dihydrobenzofurans. This method is significant for the synthesis of natural products (Tu et al., 2023).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFSJAYXTXMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379854 | |
Record name | 5-Bromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzofuran | |
CAS RN |
66826-78-6 | |
Record name | 5-Bromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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